2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid
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Overview
Description
“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid” is a chemical compound with the CAS Number: 25021-08-3 . It has a molecular weight of 155.11 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s linear formula is C6H5NO4 .Scientific Research Applications
Organotin(IV) Complexes
Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized by elemental analysis and spectral studies . The geometry around the tin atom has been deduced from both solid and solution studies . These complexes were also tested against different bacteria and fungi to determine their toxicity .
Biological Applications
The organotin(IV) complexes were also tested for their biological applications . They were tested against different bacteria and fungi to determine their toxicity . LD50 data was also calculated using the Brine Shrimp method .
Synthesis and Properties
The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Aza-Michael Reaction
The 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
Antimicrobial Activity
Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Antitumor Activity
The MI platform was also used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .
Antibacterial Drugs
Sulfanilamide and its derivatives are the first and one of the oldest representatives of synthetic antibacterial drugs . Due to their diverse pharmaceutical activities , they found clinical use as antibacterial , anti-inflammatory , antihypertensive , and antiglaucoma agents, as well as carbonic anhydrase inhibitors .
Antitumor Activity of Sulfonamide Derivatives
Evidence was also obtained showing that some new sulfonamide derivatives exhibit antitumor activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJGLZSSWZXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid |
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